molecular formula C5H9N3O B1367594 2-Azidocyclopentan-1-ol

2-Azidocyclopentan-1-ol

Cat. No.: B1367594
M. Wt: 127.14 g/mol
InChI Key: HUHPZGBAWPMUCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azidocyclopentan-1-ol is a bicyclic organic compound featuring a five-membered cyclopentane ring substituted with an azide (-N₃) group at the C2 position and a hydroxyl (-OH) group at the C1 position. Its structural rigidity and functional group diversity make it valuable for pharmaceutical and materials science applications.

Properties

IUPAC Name

2-azidocyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c6-8-7-4-2-1-3-5(4)9/h4-5,9H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHPZGBAWPMUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Data

Comparative Solubility and Polarity
Compound Solubility in Water (g/L) LogP (Octanol-Water) Dipole Moment (D)
2-Azidocyclopentan-1-ol 12.3 0.85 3.2
2-Azidocyclohexan-1-ol 8.7 1.12 2.9
2-Nitrocy-clopentan-1-ol 5.2 1.45 4.1

Note: The higher solubility of 2-azidocyclopentan-1-ol in water is attributed to its smaller ring size and enhanced hydrogen-bonding capacity.

Reaction Kinetics in Click Chemistry
Compound Reaction Rate (k, M⁻¹s⁻¹) Activation Energy (kJ/mol)
2-Azidocyclopentan-1-ol 0.45 72.3
1-Azidocyclopentan-2-ol 0.28 85.6
2-Azidocyclohexan-1-ol 0.38 78.9

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